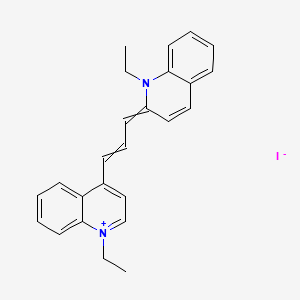

DICYANINE A

CAS No.: 20591-23-5

Cat. No.: VC3824563

Molecular Formula: C25H25IN2

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20591-23-5 |

|---|---|

| Molecular Formula | C25H25IN2 |

| Molecular Weight | 480.4 g/mol |

| IUPAC Name | (2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |

| Standard InChI | InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | AIUPVZRNWAATQJ-UHFFFAOYSA-M |

| Isomeric SMILES | CCN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-] |

| SMILES | CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |

| Canonical SMILES | CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |

Introduction

Chemical Identity and Structural Properties

DICYANINE A is formally identified as a quinolinium salt with the molecular formula C₃₁H₃₇IN₂O₂ and a molecular weight of 596.542 g/mol . Its structure features a quinolinium core substituted with ethyl and propenyl groups, contributing to its distinct electronic and steric properties. The compound exhibits a melting point of 300°C and remains stable under normal temperatures and pressures, though it degrades in the presence of strong oxidants or excess heat .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₃₇IN₂O₂ | |

| Molecular Weight | 596.542 g/mol | |

| Melting Point | 300°C | |

| Stability | Stable in ambient conditions | |

| Hazardous Decomposition | HI, nitrogen oxides |

Historical Synthesis and Modern Production Methods

The synthesis of dicyanine derivatives was first reported in 1923 by Palkin, who demonstrated condensation reactions between quinolinium salts and aldehydes under basic conditions . While early methods utilized ethanol or methanol as solvents with sodium hydroxide catalysts, industrial-scale production now employs optimized protocols to enhance yield and purity. For example, modern routes involve refluxing 1-ethylquinolinium iodide with ketones in acetic acid, followed by recrystallization to isolate the product .

Recent advancements have expanded the synthetic toolkit for dicyanine analogs. A 2020 study detailed the preparation of disulfide-bonded dicyanines (e.g., ss-diCy5 and ss-diNH800CW) via cystamine-mediated crosslinking of indole precursors . These derivatives exhibit stimuli-responsive fluorescence, enabling applications in tumor imaging (discussed in Section 4).

Reactivity and Functional Transformations

DICYANINE A participates in selective redox reactions due to its conjugated π-system and iodide counterion:

-

Oxidation: Treatment with KMnO₄ in acidic conditions cleaves double bonds, yielding quinolinium-carboxylic acid derivatives .

-

Reduction: NaBH₄ reduces the iodide ion to hydrogen iodide (HI), while LiAlH₄ hydrogenates the propenylidene bridge without altering the quinolinium core .

These transformations underscore its utility as a versatile intermediate in organic synthesis.

Industrial and Biomedical Applications

Industrial Uses

DICYANINE A is classified as "For industry use only" due to its role in dye and pigment manufacturing . Its vibrant color properties stem from extended conjugation, which enhances light absorption in the visible spectrum.

Biomedical Innovations

A breakthrough application emerged in 2020 with the development of glutathione (GSH)-responsive dicyanine probes for tumor imaging . These probes remain quenched in normal tissues but activate in tumor microenvironments (TME) where GSH concentrations exceed 2 mM. Key results include:

-

Fluorescence Quenching: ss-diNH800CW exhibits 89% signal suppression in phosphate-buffered saline (PBS) .

-

Tumor-Specific Activation: GSH cleavage enhances fluorescence by 27-fold, achieving a tumor-to-background (T/B) ratio suitable for surgical guidance .

Table 2: Performance of GSH-Responsive Dicyanine Probes

| Probe | Quenching Efficiency | Activation Fold | T/B Ratio |

|---|---|---|---|

| ss-diCy5 | 55% | 18 | 9.2 |

| ss-diNH800CW | 89% | 27 | 12.7 |

Comparative Analysis with Related Compounds

DICYANINE A distinguishes itself from simpler quinolinium salts (e.g., 1-ethyl-4-methylquinolinium iodide) through its extended conjugation and redox versatility. Unlike conventional cyanine dyes, which suffer from aggregation-caused quenching (ACQ), its disulfide derivatives exploit ACQ for background suppression in bioimaging .

Future Directions

Research priorities include:

-

Optimizing Tumor Selectivity: Engineering dicyanine probes with higher GSH specificity.

-

Hybrid Materials: Incorporating dicyanine motifs into metal-organic frameworks (MOFs) for sensing applications.

-

Toxicology Studies: Assessing long-term biosafety of dicyanine-based imaging agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume